molecular formula C9H5ClFNO B14046520 8-Chloro-6-fluoroquinolin-2-ol

8-Chloro-6-fluoroquinolin-2-ol

Cat. No.: B14046520
M. Wt: 197.59 g/mol
InChI Key: SBDDSMNIBMIXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-fluoroquinolin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization to form the quinoline ring . The reaction conditions often involve the use of solvents like methanol and water, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions are crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-fluoroquinolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve solvents like methanol, ethanol, and water .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution can yield various substituted quinolines, while cyclization reactions can produce polycyclic compounds .

Scientific Research Applications

8-Chloro-6-fluoroquinolin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 8-Chloro-6-fluoroquinolin-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s fluorine and chlorine atoms enhance its binding affinity to these enzymes, making it a potent antibacterial agent .

Comparison with Similar Compounds

8-Chloro-6-fluoroquinolin-2-ol can be compared with other fluorinated quinolines and quinolones:

These compounds share similar mechanisms of action but differ in their specific chemical structures and spectrum of activity. This compound is unique due to its specific substitution pattern, which can confer distinct biological properties .

Properties

IUPAC Name

8-chloro-6-fluoro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-7-4-6(11)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDDSMNIBMIXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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